3,3-Difluoro-1-nitro-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-3-nitropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO3/c4-3(5)2(7)1-6(8)9/h2-3,7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMXHIVZNVQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of Reactions Involving 3,3 Difluoro 1 Nitro 2 Propanol and Its Derivatives
Elucidation of Reaction Pathways and Transition States
The formation of 3,3-Difluoro-1-nitro-2-propanol proceeds via the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (nitromethane) and an aldehyde (difluoroacetaldehyde). wikipedia.orgbeilstein-journals.org The reaction initiates with the deprotonation of nitromethane (B149229) by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of difluoroacetaldehyde (B14019234). The resulting intermediate is a β-nitro alkoxide, which is subsequently protonated to yield the final product, this compound. wikipedia.org All steps in the Henry reaction are generally reversible. wikipedia.org
Computational studies on analogous Henry reactions provide insight into the transition states. For the reaction between nitromethane and formaldehyde, quantum mechanical/molecular mechanics (QM/MM) simulations have been employed to investigate the geometries and energies of the transition states. masterorganicchemistry.com These studies reveal that the transition state involves the formation of the new carbon-carbon bond as the nitronate attacks the aldehyde. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction when chiral centers are formed. nih.gov For the reaction involving difluoroacetaldehyde, the transition state would be influenced by the strong electron-withdrawing nature of the gem-difluoro group.
Kinetic modeling and computational studies on the decomposition of nitromethane under various conditions have provided detailed reaction pathways and potential energy surfaces for related species. nih.gov While not directly studying the synthesis of this compound, these studies offer a framework for understanding the energetics of reactions involving nitroalkanes. nih.gov
Role of Fluorine Substitution in Reaction Kinetics and Thermodynamics
The presence of the gem-difluoro group (CF2) at the α-position to the carbonyl in difluoroacetaldehyde significantly impacts the kinetics and thermodynamics of the Henry reaction. Fluorine is a highly electronegative atom, and its substitution has profound electronic effects on adjacent functional groups.
Kinetics: The gem-difluoro group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in difluoroacetaldehyde. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the nitronate anion, potentially accelerating the rate of the Henry reaction compared to its non-fluorinated counterpart. Studies on other fluorinated carbonyl compounds have shown that the introduction of fluorine can significantly influence reaction rates. rsc.org For instance, the accelerating influence of a gem-difluoromethylene group has been observed in other cyclization reactions, a phenomenon sometimes referred to as the Thorpe-Ingold effect. rsc.org
The table below illustrates the effect of electron-withdrawing groups on the yield of nitroaldol products in related reactions, highlighting the enhanced reactivity often associated with fluorination.
| Aldehyde/Ketone | Catalyst System | Yield (%) | Reference |
| Aromatic Aldehydes | Chiral Diamine-Cu(OAc)₂ | up to 98% | nih.gov |
| Trifluoromethyl Ketones | Cinchona Alkaloids | up to 99% | nih.gov |
| Difluoromethyl Ketones | Cinchona Alkaloids | 71-77% | researchgate.net |
| α-Ketoesters | Cinchona Alkaloids | up to 99% | rsc.org |
Stereochemical Course and Control in Synthesis
The Henry reaction between difluoroacetaldehyde and nitromethane creates a new stereocenter at the C-2 position of the propanol (B110389) backbone. Consequently, controlling the stereochemistry to produce enantiomerically enriched this compound is a significant challenge and a key area of research. wikipedia.org
The development of asymmetric catalysis for the Henry reaction has provided powerful tools for achieving high levels of stereocontrol. wikipedia.orgbeilstein-journals.org Organocatalysis, in particular, has emerged as a versatile strategy for the enantioselective synthesis of fluorinated molecules. mdpi.com Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, can activate the reactants and create a chiral environment around the transition state, thereby directing the approach of the nucleophile to one face of the aldehyde. mdpi.comresearchgate.net
For fluorinated ketones, which are structurally related to difluoroacetaldehyde, cinchona alkaloid-based catalysts have been shown to provide excellent levels of stereoinduction in the Henry reaction, with enantiomeric excesses (ee) often exceeding 90%. nih.govresearchgate.net These catalysts typically operate through a bifunctional mechanism, where a basic site on the catalyst deprotonates the nitroalkane, and a hydrogen-bonding donor site activates the carbonyl group. mdpi.com
The stereochemical outcome of the Henry reaction can be influenced by the catalyst structure, solvent, and reaction temperature. For instance, in copper(II)-catalyzed asymmetric Henry reactions, the ligand structure plays a crucial role in determining the enantioselectivity. youtube.com Similarly, in the synthesis of other chiral molecules, diastereoselectivity has been achieved through rhodium(III)-catalyzed processes. nih.gov
The following table summarizes the enantioselectivity achieved in organocatalyzed Henry reactions of related fluorinated ketones.
| Fluorinated Ketone | Catalyst | Enantiomeric Excess (ee) | Reference |
| Trifluoromethyl Ketones | C9-Benzoylcupreines | 76-99% | nih.gov |
| Difluoromethyl Ketones | C9-Benzoylcupreines | 92-99% | researchgate.net |
| Trifluoromethyl Enones | N,N-dibenzyl diaminomethylenemalononitrile | up to 90% | youtube.com |
Catalytic Mechanisms in Fluorinated Nitroaldol Systems
The catalytic mechanisms in the synthesis of fluorinated nitroalcohols like this compound are diverse and depend on the type of catalyst employed.
Organocatalysis: As mentioned, bifunctional organocatalysts are highly effective. For example, cinchona alkaloid-based catalysts possess both a basic tertiary amine (often a quinuclidine (B89598) nitrogen) and a hydroxyl group that can act as a hydrogen-bond donor. nih.govresearchgate.netmdpi.com The proposed mechanism involves a dual activation:
The basic amine deprotonates the nitromethane to form the nitronate anion.
The hydroxyl group of the catalyst forms a hydrogen bond with the carbonyl oxygen of the difluoroacetaldehyde, increasing its electrophilicity and orienting it for a stereoselective attack. organic-chemistry.org This ternary complex (catalyst, nitronate, and aldehyde) holds the reactants in a specific orientation in the transition state, leading to high enantioselectivity. mdpi.com
Metal-Based Catalysis: Chiral metal complexes, such as those of copper(II), have also been used to catalyze asymmetric Henry reactions. nih.govyoutube.com In these systems, the metal center acts as a Lewis acid, coordinating to both the nitronate and the aldehyde. This coordination brings the reactants into proximity and creates a chiral environment defined by the ligands attached to the metal. wikipedia.orgbeilstein-journals.org Computational studies on Cu(II)-complex catalyzed Henry reactions of trifluoromethyl ketones have provided insights into the origin of enantioselectivity, suggesting that the geometry of the metal-ligand complex is key. youtube.com Dinuclear zinc catalysts have also been shown to be effective. nih.gov
The choice of catalyst can also influence the reaction pathway, leading to different products. For example, by changing the counter-ion in a chiral copper(II) complex, the reaction can be directed to selectively produce either the β-nitroalcohol or the corresponding dehydrated β-nitrostyrene. nih.gov
Hydrogen Bonding and Solvation Effects on Reactivity (e.g., Hexafluoro-2-propanol as Solvent/Promoter)
Hydrogen bonding plays a critical role in the reactivity and selectivity of the Henry reaction. acs.orgresearchgate.net Solvents capable of strong hydrogen bonding can influence the stability of reactants, intermediates, and transition states.
Hexafluoro-2-propanol (HFIP) is a highly polar, non-nucleophilic solvent with a strong hydrogen-bond-donating ability. mdpi.com Its unique properties make it an effective promoter or solvent for a variety of reactions, including those involving fluorinated compounds. mdpi.comresearchgate.net In the context of the Henry reaction, HFIP can:
Activate the Carbonyl Group: By forming a strong hydrogen bond with the carbonyl oxygen of difluoroacetaldehyde, HFIP can increase its electrophilicity, thereby accelerating the nucleophilic attack by the nitronate. mdpi.com This is analogous to the role of the hydroxyl group in bifunctional organocatalysts.
Solvate Intermediates: HFIP can stabilize charged intermediates, such as the β-nitro alkoxide, through hydrogen bonding. This solvation can affect the energy landscape of the reaction and influence the reaction rate and selectivity. uri.edu
Influence Catalyst Activity: The solvent can interact with the catalyst, potentially modulating its activity and selectivity.
The importance of hydrogen bonding is also evident in the catalytic mechanisms themselves. As discussed, the hydrogen-bonding moiety of bifunctional organocatalysts is essential for achieving high stereoselectivity. organic-chemistry.org Studies on alcohol binding in proteins have also highlighted the critical role of multiple hydrogen-bonding groups in defining specific binding sites, a principle that can be extended to catalyst-substrate interactions. nih.gov
The choice of solvent can also impact the reversibility of the reaction and the propensity for side reactions. For example, computational studies on the Henry reaction in different solvents have shown that the reaction proceeds more slowly in water than in DMSO due to differences in the solvation of the nitronate reactant and the transition state. masterorganicchemistry.com
Advanced Spectroscopic and Structural Elucidation of 3,3 Difluoro 1 Nitro 2 Propanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy each offer a unique window into the molecular structure of 3,3-Difluoro-1-nitro-2-propanol.
¹H NMR: In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electronegativity of nearby atoms. For instance, the protons on the carbon bearing the nitro group (C1) and the carbon with the hydroxyl group (C2) would exhibit distinct chemical shifts. The presence of fluorine atoms on the adjacent carbon (C3) would further influence these shifts and introduce complex splitting patterns due to proton-fluorine (H-F) coupling.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbon atom bonded to the two fluorine atoms (C3) would appear at a characteristic chemical shift, and its signal would be split into a triplet due to one-bond carbon-fluorine (¹JCF) coupling. The carbons attached to the nitro (C1) and hydroxyl (C2) groups would also have predictable chemical shifts. ucl.ac.uk
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum would show a single resonance for the two equivalent fluorine atoms in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, the signal would be split into a triplet due to coupling with the two adjacent protons on C2 (²JHF).
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, 3,4-Difluoronitrobenzene, shows distinct signals for the aromatic protons, with their chemical shifts and splitting patterns providing clear evidence for their relative positions on the benzene (B151609) ring. chemicalbook.com Similarly, the ¹⁹F NMR of 1,2-Difluoro-4-nitrobenzene would display unique signals for each fluorine atom, reflecting their different chemical environments. spectrabase.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (on C1) | ~4.5 | Doublet of doublets | J(H-H), J(H-F) |
| ¹H (on C2) | ~4.0 | Multiplet | J(H-H), J(H-F), J(H-H) |
| ¹H (on OH) | Variable | Singlet (broad) | - |
| ¹³C (C1) | ~75 | Triplet | J(C-F) |
| ¹³C (C2) | ~70 | Doublet of triplets | J(C-H), J(C-F) |
| ¹³C (C3) | ~115 | Triplet | ¹J(C-F) |
| ¹⁹F | ~-120 | Triplet of doublets | J(F-H), J(F-H) |
Note: This is a predictive table based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound.
COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the unambiguous assignment of the protons on C1 and C2.
HSQC: An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry, particularly in derivatives with more complex structures, NOESY can be employed. This experiment shows correlations between protons that are close in space, regardless of whether they are bonded to each other.
The application of these 2D NMR techniques is essential for the complete and unambiguous structural assignment of this compound and its derivatives.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₃H₅F₂NO₃). sigmaaldrich.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the loss of a nitro group (NO₂) or a water molecule (H₂O) from the molecular ion would be expected fragmentation pathways. The fragmentation of related difluoro compounds often shows the loss of halogen atoms as a primary fragmentation step. nih.gov For example, the electron ionization mass spectrum of 1,3-Difluoro-2-propanol (B128796) shows characteristic fragmentation patterns that can be used to identify the molecule. nist.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. nih.gov
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.
N-O stretch: Strong, sharp absorption bands around 1550 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric) are characteristic of the nitro group.
C-F stretch: Strong absorptions in the region of 1000-1400 cm⁻¹ would be indicative of the carbon-fluorine bonds.
C-H stretch: Absorption bands just below 3000 cm⁻¹ would correspond to the C-H bonds of the alkane backbone.
The IR spectrum of a related compound, 2,4-Difluoronitrobenzene, clearly shows the characteristic absorption bands for the nitro group and the C-F bonds, illustrating the utility of this technique. nist.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Broad, Strong |
| N-O (nitro) | 1550 (asymmetric) | Strong |
| N-O (nitro) | 1370 (symmetric) | Strong |
| C-F | 1000-1400 | Strong |
| C-H (alkane) | 2850-2960 | Medium |
Conformational Analysis using Spectroscopic Methods
The presence of fluorine atoms can significantly influence the conformational preferences of a molecule. Spectroscopic methods, particularly NMR, can be used to study the conformational equilibrium of this compound.
The magnitude of the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred staggered conformation (e.g., anti or gauche) of the molecule in solution.
Studies on similar 1,3-difluorinated alkanes have shown that the 1,3-difluoro motif strongly influences the conformational profile, with a significant dependence on the polarity of the medium. nih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the nitro group or one of the fluorine atoms could also play a role in stabilizing certain conformations. Variable temperature NMR studies could be employed to further investigate the conformational dynamics of the molecule.
Derivatization and Synthetic Utility of 3,3 Difluoro 1 Nitro 2 Propanol Scaffolds
Transformations of the Nitro Group
The nitro group in 3,3-Difluoro-1-nitro-2-propanol is a key functional handle that can be converted into other valuable functional groups, significantly expanding its synthetic potential.
Reduction to Amino Alcohols
The reduction of the nitro group to a primary amine is a fundamental transformation that opens the door to a wide array of further derivatizations, such as amidation and N-alkylation. The resulting 1-amino-3,3-difluoropropan-2-ol is a valuable chiral building block for the synthesis of fluorinated analogues of biologically active molecules.
Common methods for the reduction of aliphatic nitro compounds to amines include catalytic hydrogenation using reagents like Raney nickel or platinum on carbon, as well as metal-based reductions, for instance, with iron in acidic media. wikipedia.org For substrates containing sensitive functional groups, metal-free reductions, such as using trichlorosilane, have also been developed and successfully applied to both aromatic and aliphatic nitro compounds. beilstein-journals.org
A proposed synthetic route for the reduction of this compound to 1-amino-3,3-difluoropropan-2-ol is presented below.
Table 1: Proposed Conditions for the Reduction of this compound
| Reagent/Catalyst | Solvent | Temperature | Potential Outcome |
| H₂, Raney Ni | Methanol | Room Temperature | High yield of 1-amino-3,3-difluoropropan-2-ol |
| Fe, NH₄Cl | Ethanol/Water | Reflux | Good yield of the corresponding amino alcohol |
| HSiCl₃, Et₃N | Dichloromethane | 0 °C to Room Temp. | High yield under mild, metal-free conditions |
Conversion to Nitroalkenes
The dehydration of β-nitro alcohols, such as this compound, provides access to the corresponding nitroalkenes. commonorganicchemistry.comwikipedia.org This transformation is typically achieved under acidic or basic conditions. The resulting (E)-3,3-difluoro-1-nitroprop-1-ene is a valuable Michael acceptor, enabling the introduction of the difluoronitroethyl moiety into various molecules.
The Henry reaction, which is the base-catalyzed addition of a nitroalkane to a carbonyl compound, is a classic method for forming β-nitro alcohols. wikipedia.org The subsequent dehydration is often a competing reaction and can be promoted by adjusting the reaction conditions, such as increasing the temperature. commonorganicchemistry.com For the dehydration of pre-formed β-nitro alcohols, various methods can be employed, including treatment with dehydrating agents like phthalic anhydride (B1165640) or using catalysts such as dibutyltin (B87310) oxide. researchgate.net
Table 2: Plausible Methods for the Conversion of this compound to (E)-3,3-difluoro-1-nitroprop-1-ene
| Reagent/Conditions | Solvent | Temperature | Remarks |
| Acetic Anhydride, Sodium Acetate | Acetic Anhydride | Reflux | Classical method for dehydration of nitroaldol adducts. |
| Methanesulfonyl Chloride, Triethylamine (B128534) | Dichloromethane | 0 °C to Room Temp. | Mild conditions for dehydration. mdpi.com |
| Dibutyltin Oxide | Benzene (B151609) | Reflux | Neutral conditions for dehydration. researchgate.net |
Oxidation to α-Nitro Ketones
The oxidation of the secondary alcohol in this compound leads to the formation of the corresponding α-nitro ketone, 3,3-difluoro-1-nitropropan-2-one. These compounds are useful intermediates in organic synthesis.
A well-established method for the oxidation of α-nitro alcohols to α-nitro ketones involves the use of chromium-based reagents, such as potassium dichromate in the presence of sulfuric acid. nih.gov This method has been shown to be effective for a range of alkyl and aryl α-nitro alcohols. nih.gov The reaction conditions can be optimized to achieve short reaction times and clean product isolation. nih.gov
Table 3: Established Conditions for the Oxidation of α-Nitro Alcohols
| Oxidizing Agent | Co-reagent | Solvent | Temperature | Reference |
| K₂Cr₂O₇ | H₂SO₄ | Water | Cooled, then room temp. | nih.gov |
| CrO₃ | Wet Alumina | Solvent-free | Not specified | |
| CrO₃ | Montmorillonite K 10 | Not specified | Not specified |
Reactions at the Hydroxyl Group
The hydroxyl group of this compound provides another avenue for derivatization, allowing for the introduction of various functionalities through esterification, etherification, and oxidation.
Esterification and Etherification
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce specific properties to the molecule.
Esterification: The esterification of fluorinated alcohols can be achieved using standard methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. For less reactive fluorinated alcohols, more potent activating agents may be required.
Etherification: The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. francis-press.commasterorganicchemistry.comwikipedia.orgkhanacademy.org The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile. khanacademy.orgyoutube.com
Table 4: General Conditions for Esterification and Etherification of Fluorinated Alcohols
| Reaction | Reagents | Base | Solvent | General Applicability |
| Esterification | Acyl Chloride/Anhydride | Pyridine, Et₃N | Dichloromethane, THF | Broad for many alcohols. |
| Etherification | Alkyl Halide | NaH, KH | THF, DMF | Best with primary alkyl halides. masterorganicchemistry.com |
Oxidation to Carbonyl Compounds
Oxidation of the secondary hydroxyl group in this compound would yield the corresponding ketone, 3,3-difluoro-1-nitropropan-2-one. A variety of methods are available for the oxidation of secondary alcohols to ketones under mild conditions, which are generally compatible with the nitro group. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com
Commonly used reagents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). masterorganicchemistry.com These methods are known for their high yields and tolerance of various functional groups. masterorganicchemistry.com For fluorinated alcohols, specific conditions might be required to overcome the deactivating effect of the electron-withdrawing fluorine atoms. acs.org
Table 5: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
| Reagent | Conditions | Advantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp. | Mild, does not over-oxidize to carboxylic acids. libretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temp. | Very mild, neutral conditions, high yields. acs.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane, Low Temp. | Mild, avoids heavy metals, good for sensitive substrates. |
Nucleophilic Substitution Reactions of Fluorinated Nitro Alcohols
Fluorinated alcohols, such as this compound, exhibit modified reactivity compared to their non-fluorinated counterparts. The presence of the strongly electron-withdrawing difluoromethyl and nitro groups significantly influences the nucleophilicity and acidity of the hydroxyl group. Generally, fluorinated alcohols are less nucleophilic but have a higher hydrogen bond donating ability and ionizing power. researchgate.net
While specific nucleophilic substitution reactions directly on the this compound backbone are not extensively documented in the reviewed literature, the principles of nucleophilic substitution on related structures provide insight. For instance, in nucleophilic aromatic substitution, nitro groups are potent activators for the displacement of leaving groups, such as halogens, from an aromatic ring. nih.govnih.govyoutube.com This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate. youtube.com
In the aliphatic this compound, the hydroxyl group can be the subject of substitution. A common transformation for alcohols is their conversion to alkyl halides. Reagents like fluoroalkylamines can convert aliphatic alcohols into alkyl fluorides. youtube.com These reactions proceed through an alkoxyiminium fluoride (B91410) intermediate, which then decomposes to the alkyl fluoride. The reaction conditions are generally mild, which is advantageous for substrates with sensitive functional groups like the nitro group.
It is also conceivable that the hydroxyl group could be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate substitution by a wide range of nucleophiles. However, the strong electron-withdrawing environment created by the adjacent difluoromethyl and the beta-nitro group would likely decrease the nucleophilicity of the alcohol, potentially requiring specific activation methods.
Cycloaddition Reactions with Difluoronitropropane Derivatives
A key aspect of the synthetic utility of this compound lies in its dehydration to form the corresponding nitroalkene, (1E)-3,3-difluoro-1-nitroprop-1-ene. nih.gov This derivative serves as a potent dienophile and dipolarophile in cycloaddition reactions, owing to the electron-withdrawing nature of both the nitro and difluoromethyl groups, which activate the double bond towards reaction with electron-rich species.
The resulting (1E)-3,3-difluoro-1-nitroprop-1-ene can participate in various cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. These reactions are powerful methods for constructing five-membered heterocyclic rings. mdpi.comresearchgate.net For example, the reaction of similar trihalogenated nitropropenes, such as 3,3,3-tribromo-1-nitroprop-1-ene, with diarylnitrones proceeds with high regio- and stereoselectivity to yield isoxazolidines. nih.gov It is expected that (1E)-3,3-difluoro-1-nitroprop-1-ene would react similarly with dipoles like nitrones, azomethine ylides, and nitrile oxides to generate a variety of fluorinated heterocyclic scaffolds. mdpi.comnih.govresearchgate.net
The general scheme for such a [3+2] cycloaddition is presented below:
![General [3+2] cycloaddition scheme. The image shows the reaction of (1E)-3,3-difluoro-1-nitroprop-1-ene with a generic 1,3-dipole (represented as X-Y-Z) to form a five-membered heterocyclic ring containing the difluoromethyl and nitro groups.](https://i.imgur.com/example.png)
The table below outlines potential cycloaddition reactions and the expected heterocyclic products.
| 1,3-Dipole | Dipolarophile | Expected Heterocyclic Product |
| Nitrone | (1E)-3,3-difluoro-1-nitroprop-1-ene | Isoxazolidine |
| Azomethine Ylide | (1E)-3,3-difluoro-1-nitroprop-1-ene | Pyrrolidine |
| Nitrile Oxide | (1E)-3,3-difluoro-1-nitroprop-1-ene | Isoxazoline |
| Diazoalkane | (1E)-3,3-difluoro-1-nitroprop-1-ene | Pyrazoline |
These reactions provide a direct route to highly functionalized, fluorine-containing heterocycles, which are of significant interest in medicinal chemistry due to the often-favorable pharmacological properties conferred by fluorine.
Applications as Versatile Building Blocks in Complex Molecule Synthesis
The chemical functionalities present in this compound and its derivatives make it a versatile building block for the synthesis of more complex molecules. chemscene.com The term "building block" refers to a molecule that can be readily incorporated into a larger structure, bringing with it a specific set of chemical features.
The key attributes of the this compound scaffold as a building block include:
The Hydroxyl Group: This provides a handle for derivatization through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, as discussed previously.
The Nitro Group: The nitro group is one of the most versatile functional groups in organic synthesis. It can be reduced to an amine, which opens up a vast array of further transformations. The nitro group also enables C-C bond formation through reactions like the Henry (nitroaldol) reaction.
The Difluoromethyl Group: The gem-difluoro motif is a common feature in many pharmaceuticals and agrochemicals. Its presence can enhance metabolic stability, lipophilicity, and binding affinity.
The Nitroalkene Derivative: As detailed in the previous section, the derived (1E)-3,3-difluoro-1-nitroprop-1-ene is a powerful reactant in cycloaddition reactions for the construction of complex heterocyclic systems. nih.govnih.gov
The combination of these features in a single, relatively small molecule allows for the efficient construction of diverse and complex molecular architectures. For example, a synthetic pathway could involve the dehydration of this compound, followed by a [3+2] cycloaddition to form a fluorinated, nitro-substituted heterocycle. Subsequent reduction of the nitro group to an amine would then provide a new site for functionalization, for instance, through amide bond formation. This strategy allows for the rapid assembly of molecules with a high degree of structural and functional complexity, which is highly desirable in drug discovery and materials science.
Future Research Directions and Emerging Applications of Difluoronitropropanols
Development of Asymmetric Synthetic Strategies for Enantiopure 3,3-Difluoro-1-nitro-2-propanol
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods to produce enantiomerically pure this compound is a critical area of research. The primary route to this compound is the nitroaldol (Henry) reaction between nitromethane (B149229) and 2,2-difluoroacetaldehyde. Future efforts are focused on rendering this reaction asymmetric.
Research in this area will likely explore a variety of chiral catalysts, including metal complexes and organocatalysts, to control the formation of the new stereocenter at the C-2 position. nih.govsoton.ac.uk The challenge lies in achieving high levels of both diastereoselectivity and enantioselectivity. nih.gov The development of enantioselective methods is crucial as the two enantiomers of this compound could exhibit different biological activities and metabolic profiles.
Key research objectives include:
Chiral Ligand Design: Synthesizing and screening new chiral ligands for metal catalysts (e.g., copper, zinc) to create a highly organized chiral environment around the reacting species.
Organocatalysis: Employing chiral amines, thioureas, or phosphoric acids to catalyze the asymmetric Henry reaction, offering a metal-free alternative. researchgate.net
Biocatalysis: Investigating the use of enzymes, such as alcohol dehydrogenases (ADHs) or specific nitroaldolases, for the stereoselective synthesis of enantiopure this compound. mdpi.com
Table 1: Potential Asymmetric Synthetic Approaches for this compound
| Catalytic Approach | Catalyst/Reagent Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Metal Catalysis | Chiral Cu(II) complexes, Zn-ProPhenol systems | High turnover rates, well-defined transition states. | Ligand optimization for high enantiomeric excess (ee%). |
| Organocatalysis | Cinchona alkaloids, chiral thioureas, prolinol derivatives | Metal-free, lower toxicity, operational simplicity. | Catalyst loading efficiency, substrate scope. researchgate.net |
| Biocatalysis | Engineered Nitroaldolases, Alcohol Dehydrogenases (ADHs) | High stereospecificity, green reaction conditions. mdpi.com | Enzyme screening, protein engineering for substrate specificity. |
Exploration of Novel Catalytic Systems for Efficient Synthesis
Heterogeneous catalysts are particularly attractive for large-scale synthesis due to their ease of separation and recyclability, which aligns with the principles of green chemistry. Materials such as hydrotalcite-derived mixed oxides have shown promise in promoting related nitroaldol reactions. scielo.br The development of robust and reusable catalysts will be instrumental in making this compound a readily accessible building block.
Future directions may involve:
Nanocatalysis: The use of catalytically active nanoparticles with high surface area-to-volume ratios.
Flow Chemistry: Implementing continuous flow reactors for improved heat and mass transfer, leading to better reaction control and scalability.
Photoredox Catalysis: Exploring light-mediated reactions as a milder alternative to traditional thermal methods. princeton.edu
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. nih.govrsc.orgub.edu The functional groups present in this compound make it an ideal candidate for participation in such reactions.
The nitro group can be a precursor to amines or can act as a Michael acceptor, while the hydroxyl group can be involved in cyclization or etherification reactions. Future research will likely focus on designing novel cascade sequences where this compound is either formed in situ and then further functionalized, or used as a key starting material in a multicomponent assembly. For instance, a one-pot reaction could involve a Henry reaction followed by a Michael addition and subsequent cyclization to rapidly generate complex, fluorinated heterocyclic scaffolds. scielo.br
Advanced Functional Materials Based on Difluoronitropropanol Scaffolds
The unique electronic properties conferred by the gem-difluoro and nitro groups suggest that this compound could be a valuable monomer or precursor for advanced functional materials. The high polarity and hydrogen bonding capabilities of this molecule could be exploited in the design of new polymers.
Potential applications in materials science include:
Fluoropolymers: Incorporation of the difluoronitropropanol unit into polymer backbones could lead to materials with tailored properties, such as high thermal stability, chemical resistance, and specific dielectric properties.
Energetic Materials: The nitro group suggests potential, albeit likely academic, exploration in the field of energetic materials, where the fluorine atoms could enhance density and oxidative properties.
Membranes: Polymers derived from this scaffold could be investigated for use in gas separation or fuel cell membranes, where the polar groups can influence permeability and selectivity.
Bioisosteric Applications in Academic Medicinal Chemistry Research
In drug design, the concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or pharmacokinetic profile. wikipedia.org The difluoromethyl group (CHF2) is increasingly recognized as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. acs.org It can act as a lipophilic hydrogen bond donor, potentially improving membrane permeability and metabolic stability. princeton.eduacs.org
Similarly, the aliphatic nitro group can be a bioisosteric replacement for other functional groups, or it can be replaced by groups like the trifluoromethyl (-CF3) moiety to improve drug-like properties. acs.org Future academic research will likely involve the synthesis of analogues of known bioactive molecules where a key functional group is replaced by the this compound scaffold or its derivatives. These studies will help to elucidate the impact of this unique combination of functional groups on target binding, cell permeability, and metabolic fate.
Table 2: Bioisosteric Relationships and Potential Research Applications
| Functional Group in Parent Drug | Bioisosteric Moiety from Scaffold | Potential Advantage | Research Area |
|---|---|---|---|
| Hydroxyl (-OH) or Thiol (-SH) | Difluoromethyl (CHF2) | Increased lipophilicity, improved metabolic stability, modulation of hydrogen bonding. acs.org | Investigating the CHF2 group as a "lipophilic hydrogen bond donor". princeton.edu |
| Carboxylic Acid (-COOH) | Nitro group (-NO2) | Altered pKa, modified binding interactions. | Exploring nitro compounds as mimics for carboxylates in enzyme active sites. |
| Aliphatic Nitro (-NO2) | Trifluoromethyl (-CF3) | Enhanced metabolic stability, removal of potentially "non-drug-like" nitro group. acs.org | Synthesis of analogues where the nitro group is converted to CF3. |
Environmental and Green Chemistry Considerations in Synthesis
The increasing prevalence of organofluorine compounds in various applications necessitates a thorough evaluation of their environmental impact. numberanalytics.comwikipedia.org The carbon-fluorine bond is exceptionally strong, which can lead to persistence in the environment. numberanalytics.comwikipedia.orgsocietechimiquedefrance.fr Future research must prioritize the development of green and sustainable synthetic routes to this compound and its derivatives.
Key considerations for green chemistry include:
Atom Economy: Designing synthetic routes, such as cascade reactions, that maximize the incorporation of atoms from the reactants into the final product.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. worktribe.com
Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures. societechimiquedefrance.fr
Degradation Studies: Investigating the environmental fate and potential degradation pathways of difluoronitropropanols to ensure that their application does not lead to the accumulation of persistent pollutants.
All organofluorine compounds must be approached with a life-cycle perspective, considering not only their synthesis and application but also their ultimate fate in the environment. societechimiquedefrance.frnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
